Product packaging for Ethyl 4-methyl-3-pentenoate(Cat. No.:CAS No. 6849-18-9)

Ethyl 4-methyl-3-pentenoate

Cat. No.: B1623349
CAS No.: 6849-18-9
M. Wt: 142.2 g/mol
InChI Key: YBUMUFVIEWSXLA-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-pentenoate (CAS 6849-18-9) is a high-purity flavor and fragrance ester offered for research and development applications. This compound, with the molecular formula C8H14O2 and a average mass of 142.198 g/mol , is a clear, colorless liquid . It is primarily valued by researchers in the flavor and fragrance industry for its organoleptic properties. As a flavoring agent, it is studied for use in various product categories, including dairy, confectionery, bakery goods, alcoholic beverages, and ready-to-eat savories, with typical usage levels documented in research ranging from 2 to 100 mg/kg . From a physico-chemical perspective, this compound has a boiling point between 166°C and 167°C at 760.00 mm Hg and a refractive index of 1.42700 to 1.43300 at 20.00 °C . Its estimated water solubility is 430.2 mg/L at 25°C, and it is soluble in alcohol . This product is intended for laboratory research and analysis exclusively. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and conduct appropriate risk assessments before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1623349 Ethyl 4-methyl-3-pentenoate CAS No. 6849-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methylpent-3-enoate
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InChI

InChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h5H,4,6H2,1-3H3
Source PubChem
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InChI Key

YBUMUFVIEWSXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20218600
Record name 3-Pentenoic acid, 4-methyl-, ethyl ester
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Molecular Weight

142.20 g/mol
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CAS No.

6849-18-9
Record name 3-Pentenoic acid, 4-methyl-, ethyl ester
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Record name Ethyl 4-methyl-3-pentenoate
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Record name 3-Pentenoic acid, 4-methyl-, ethyl ester
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Record name 3-Pentenoic acid, 4-methyl-, ethyl ester
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Record name ETHYL 4-METHYL-3-PENTENOATE
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Advanced Synthetic Methodologies and Mechanistic Investigations of Ethyl 4 Methyl 3 Pentenoate

Catalytic Synthesis Approaches

Catalytic methods offer efficient and selective pathways for the synthesis of complex organic molecules like Ethyl 4-methyl-3-pentenoate. These approaches are central to modern organic chemistry, enabling reactions that would otherwise be slow or unselective.

The carbonylation of isoprene (B109036) in the presence of an alcohol, catalyzed by palladium compounds, represents a direct method for synthesizing β,γ-unsaturated esters. Research has shown that the reaction of isoprene, carbon monoxide, and an alcohol using a palladium(II) acetate (B1210297) and triphenylphosphine (B44618) catalyst system selectively yields the corresponding 4-methyl-3-pentenoate ester. oup.com For instance, the reaction with ethanol (B145695) produced this compound with a 37.6% yield when conducted at 115 °C for 60 hours. oup.com This process is notably slower than the carbonylation of butadiene under similar conditions. oup.com The choice of alcohol is crucial, as methanol (B129727) has been found to be a poor solvent for this particular reaction, resulting in minimal product formation. oup.com

The selectivity and efficiency of palladium-catalyzed carbonylation reactions are highly dependent on the nature of the ligands coordinated to the palladium center and the presence of promoters. diva-portal.orgmdpi.com Ligands, typically phosphines, stabilize the palladium catalyst and modulate its electronic and steric properties, which in turn influences reactivity and selectivity. diva-portal.orgmdpi.com

The choice between monodentate and bidentate phosphine (B1218219) ligands can significantly alter the reaction outcome. While triphenylphosphine, a monodentate ligand, has been successfully used, bidentate ligands are known to influence product distribution in carbonylation reactions. oup.comacs.org For example, chelating diphosphines with specific bite angles can stabilize both Pd(II) and Pd(0) species, favoring the catalytic cycle. mdpi.com In related olefin carbonylation systems, bidentate phosphine ligands like Xantphos have been shown to afford products in excellent yield and selectivity. acs.org

Promoters, such as acid co-catalysts or salts, can also play a critical role. The addition of a strong acid with a weakly coordinating anion is a common strategy in hydroesterification to improve catalyst activity. nih.gov Similarly, salts like tetrabutylammonium (B224687) bromide (TBAB) have been reported to have a positive effect on palladium-catalyzed carbonylation reactions. mdpi.com

ComponentTypeFunction/EffectExampleCitation
LigandMonodentate PhosphineEnables selective formation of 4-methyl-3-pentenoate from isoprene.Triphenylphosphine oup.com
LigandBidentate Phosphine (general)Can improve yield and control regioselectivity in olefin carbonylation. Influences stability of Pd species.Xantphos, dppf mdpi.comacs.org
PromoterAcid Co-catalystIncreases catalyst activity in hydroesterification reactions.p-Toluenesulfonic acid (p-TsOH) acs.org
PromoterSaltCan have a positive effect on catalytic activity in carbonylation.Tetrabutylammonium bromide (TBAB) mdpi.com

The mechanism of palladium-catalyzed carbonylation generally involves a series of fundamental steps within a catalytic cycle. diva-portal.org The process is believed to initiate with the formation of a key hydride complex [LPd–H]⁺ in the presence of an acid. acs.org The cycle includes the coordination of the olefin (isoprene) and carbon monoxide (CO) to the palladium center. diva-portal.org A critical step is the migratory insertion of CO into a palladium-carbon bond, which forms an acylpalladium complex. diva-portal.org The selective formation of this compound suggests the reaction proceeds through a specific π-allylic palladium complex intermediate, which is then attacked by carbon monoxide rather than another isoprene molecule. oup.com The final step is the alcoholysis of the acylpalladium complex by the alcohol (ethanol), which releases the ester product and regenerates the active palladium catalyst. researchgate.net

Esterification and transesterification are fundamental and widely used methods for the synthesis of esters, including this compound. These methods typically involve the reaction of a carboxylic acid or an existing ester with an alcohol.

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org For the synthesis of this compound, this would involve reacting 4-methyl-3-pentenoic acid with ethanol. The reaction is an equilibrium process, and its yield is maximized by employing specific strategies. wikipedia.orgbyjus.com One key optimization is the use of a large excess of the alcohol reactant (ethanol) to shift the equilibrium toward the product side, according to Le Chatelier's principle. georganics.sk Another crucial technique is the continuous removal of water, a byproduct of the reaction, often accomplished using a Dean-Stark apparatus. wikipedia.org The choice and amount of acid catalyst are also important; typically, a small amount of a strong acid like sulfuric acid is used.

ParameterOptimized ConditionPurposeCitation
Reactant RatioExcess Ethanol (e.g., 3:1 Alcohol/Acid)Shift equilibrium to favor ester formation.
CatalystStrong acid (e.g., H₂SO₄)Protonates the carbonyl oxygen, increasing electrophilicity. wikipedia.orgvaia.com
Catalyst LoadingLow (e.g., 0.5–1 mol%)Minimizes side reactions while providing sufficient catalysis.
Water RemovalDean-Stark distillationContinuously removes water to drive the reaction to completion. wikipedia.org
TemperatureRefluxProvides the necessary activation energy for the reaction. wikipedia.org

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. While traditionally catalyzed by strong acids or bases, modern methodologies employ a wider range of catalysts for improved efficiency, selectivity, and milder reaction conditions. organic-chemistry.org

Recent advances include the use of organocatalysts, such as N-heterocyclic carbenes (NHCs), which can enhance the nucleophilicity of alcohols for acylation. organic-chemistry.org Various metal-based catalysts have also been developed. A tetranuclear zinc cluster, for example, promotes transesterification under mild conditions and is suitable for large-scale, solvent-free reactions. organic-chemistry.org Scandium(III) triflate (Sc(OTf)₃) is another effective catalyst for the direct transesterification of esters in boiling alcohols, with microwave irradiation significantly reducing reaction times. organic-chemistry.org For certain substrates, mild and efficient catalysis has been achieved with simple inorganic salts like K₂HPO₄. organic-chemistry.org

Enzymatic catalysis represents a green chemistry approach to transesterification. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective and chemoselective for acylating alcohols under mild, often solvent-free, conditions. google.com

Lactone Alcoholysis with Acidic Catalysis

The synthesis of alkyl pentenoates from lactones, specifically γ-valerolactone (GVL), represents a significant pathway utilizing bio-based feedstocks. researchgate.net The alcoholysis of a lactone ring under acidic catalysis can be tailored to produce esters like this compound. This process typically involves the ring-opening of the lactone by an alcohol, followed by dehydration to form the unsaturated ester.

The reaction of γ-valerolactone with an alcohol such as ethanol in the presence of a solid acid catalyst is a key method. researchgate.net High temperatures are generally required to drive the reaction in the vapor phase. The choice of catalyst is crucial for achieving high selectivity towards the desired pentenoate isomer.

Key Research Findings:

Researchers have investigated various acidic catalysts for the conversion of γ-valerolactone (a closely related lactone) to methyl pentenoates, a process directly analogous to the synthesis of the ethyl ester. The data highlights the influence of the catalyst on conversion and selectivity.

CatalystConversion (%)Selectivity to Pentenoates (%)Reaction Temperature (°C)Source
Acidic Zeolites30–4070–80150–400
Fe₂O₃2034.5150–400
ZrO₂/SiO₂>95 (selectivity)>95295 researchgate.net

The mechanism for the formation of the β,γ-unsaturated ester, this compound, from a corresponding substituted lactone likely proceeds through a direct, concerted mechanism rather than through a hydroxy ester intermediate, particularly when using specific catalysts. researchgate.net

Multi-Step Synthetic Strategies

Condensation and Decarboxylation Pathways

A classic multi-step approach to synthesizing unsaturated acids and their esters involves a sequence of condensation, saponification, and decarboxylation reactions. For a related compound, ethyl 4-pentenoate, a pathway begins with the condensation of allyl chloride and diethyl malonate. This is followed by saponification of the ester groups to form a sodium salt, which is then thermally decarboxylated to yield 4-pentenoic acid. The final step is a Fischer esterification with ethanol to produce the target ethyl ester.

Typical Reaction Sequence Yields (for Ethyl 4-pentenoate):

StepDescriptionTypical Yield (%)Source
CondensationAllyl chloride + Diethyl malonate90
SaponificationConversion to sodium salt96
DecarboxylationThermal removal of CO₂95

A related strategy, dealkoxycarbonylation, involves the removal of an ester group, replacing it with a hydrogen atom, often carried out in a polar solvent with water and an inorganic salt under heat. google.com

Rearrangement Reactions in Unsaturated Ester Formation

Rearrangement reactions are powerful tools in organic synthesis for altering the carbon skeleton or functional group position within a molecule. In the context of unsaturated esters, thermal rearrangements can be used to isomerize more readily accessible α,β-unsaturated esters into their β,γ-unsaturated counterparts.

Studies on the methyl ester analogue, mthis compound, have demonstrated that it can be formed via a thermal rearrangement of methyl cis-4-methyl-2-pentenoate at high temperatures (e.g., 252 °C). cdnsciencepub.comcdnsciencepub.com The mechanism for this transformation is a unimolecular, cyclic 1,5-hydrogen transfer. cdnsciencepub.comcdnsciencepub.com This type of pericyclic reaction is highly specific and its feasibility is supported by the determined activation parameters. cdnsciencepub.comcdnsciencepub.com

Activation Parameters for the Rearrangement of Methyl cis-4-methyl-2-pentenoate:

ParameterValueSource
Rate Constant (k) at 252 °C4.28 × 10⁻⁵ s⁻¹ cdnsciencepub.comcdnsciencepub.com
Heat of Activation (ΔH‡)37.5 ± 2 kcal/mole cdnsciencepub.comcdnsciencepub.com
Entropy of Activation (ΔS‡)-8.2 ± 4 e.u. cdnsciencepub.comcdnsciencepub.com

Another relevant transformation is the Claisen rearrangement, which can be employed in the synthesis of related unsaturated esters. For instance, the synthesis of methyl 3,3-dimethyl-4-pentenoate involves a Claisen rearrangement of an intermediate formed from 2-methyl-3-buten-2-ol (B93329) and trimethyl orthoacetate. google.com

Convergent and Divergent Synthesis Design

The strategic planning of a multi-step synthesis can be categorized as linear, convergent, or divergent. While a linear synthesis builds a molecule step-by-step from a single starting material, convergent and divergent approaches offer advantages in efficiency and the generation of molecular diversity.

Divergent synthesis , conversely, starts from a central core molecule that is successively reacted with different building blocks to create a library of related but distinct compounds. wikipedia.org This strategy, often referred to as Diversity Oriented Synthesis (DOS), is highly efficient for exploring chemical space. wikipedia.org A starting material with multiple functional groups can be subjected to various reagents to produce unique molecular skeletons in a single generation. wikipedia.org One could envision a divergent approach starting from a common precursor, which, through different reaction pathways (e.g., rearrangement, elimination, substitution), could yield this compound as one of several products in a chemical library.

Chemical Reactivity and Transformational Studies of Ethyl 4 Methyl 3 Pentenoate

Olefinic Moiety Transformations

The reactivity of the carbon-carbon double bond in Ethyl 4-methyl-3-pentenoate is a key aspect of its chemistry, allowing for structural modifications through isomerization and addition reactions.

Isomerization Reactions of the Carbon-Carbon Double Bond

The migration of the double bond in β,γ-unsaturated esters like this compound to form the thermodynamically more stable α,β-unsaturated conjugated system is a significant transformation. This isomerization can be achieved through various catalytic methods.

Transition metal complexes are effective catalysts for the isomerization of olefins. For esters with unsaturation, these catalysts can facilitate the migration of the double bond to a conjugated position. Iron and ruthenium-based catalysts have been shown to be particularly effective in this transformation.

For instance, iron pentacarbonyl, Fe(CO)₅, under photolytic conditions, has been used to isomerize olefin esters to their α,β-unsaturated counterparts. acs.org In a notable study, Ethyl 4-methyl-4-pentenoate was isomerized to its α,β-unsaturated ester in a 90% yield using this method. acs.org This process is effective because the Fe(CO)₃ unit not only catalyzes the isomerization but also stabilizes the resulting conjugated diene system formed with the ester. acs.org

Ruthenium complexes, such as those derived from RuClH(CO)(PPh₃)₃, are also potent catalysts for the double-bond migration in unsaturated esters. researchgate.net These catalysts can promote the conversion of a β,γ-unsaturated ester into the corresponding α,β-unsaturated product. researchgate.net Iridium catalysts have also been employed for the isomerization of similar unsaturated esters, such as methyl trans-3-pentenoate, to its conjugated isomer. acs.org

Table 1: Transition Metal-Catalyzed Isomerization of Unsaturated Esters

Catalyst System Substrate Product Yield Reference
Fe(CO)₅ (photolytic) Ethyl 4-methyl-4-pentenoate Ethyl 4-methyl-2-pentenoate 90% acs.org
RuClH(CO)(PPh₃)₃ Methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate Methyl 5-(tert-butyldiphenylsilyl)oxy-4-pentenoate High researchgate.net
Mechanism of Isomerization to Conjugated Systems

The isomerization of olefins catalyzed by transition metals is generally understood to proceed through one of two primary mechanistic pathways: the metal-hydride insertion-elimination mechanism or the π-allyl mechanism. tandfonline.comresearchgate.net

In the metal-hydride insertion-elimination mechanism , a metal-hydride (M-H) species is the active catalyst. nih.gov The process begins with the coordination of the alkene's double bond to the metal center. This is followed by the migratory insertion of the olefin into the metal-hydride bond, forming a metal-alkyl intermediate. tandfonline.comnih.gov A subsequent β-hydride elimination from an adjacent carbon atom regenerates the double bond in a new position and restores the metal-hydride catalyst, which can then enter another catalytic cycle. nih.gov This pathway is typically considered an intermolecular process. tandfonline.com

The π-allyl mechanism involves an intramolecular 1,3-hydrogen shift. tandfonline.comresearchgate.net In this pathway, the olefin coordinates to the metal center, followed by the oxidative addition of an allylic C-H bond to the metal. This forms an η³-allyl metal hydride intermediate. nih.gov Reductive elimination, where the hydride migrates to the opposite end of the allyl system, leads to the isomerized olefin. nih.gov DFT calculations and experimental evidence for iridium pincer catalysts suggest that this pathway can be unconventional, proceeding through initial C-H bond oxidative cleavage to form an η¹-allyl hydride which then closes to the η³-allyl hydride. nih.gov

Electrophilic and Radical Additions to the Alkene

The electron-rich π-bond of the alkene moiety in this compound is susceptible to attack by electrophiles. In a typical electrophilic addition reaction, such as the addition of a hydrogen halide (H-X), the π electrons of the double bond attack the electrophile (e.g., the hydrogen atom in H-X). libretexts.org This initial attack forms a new C-H sigma bond and results in a carbocation intermediate at the other carbon of the original double bond. libretexts.org This carbocation is then attacked by the nucleophilic halide ion to form the final alkyl halide product. libretexts.org

Radical additions to the double bond are also possible. These reactions are typically initiated by a radical species and proceed via a chain mechanism. For example, the reaction of similar unsaturated esters with certain reagents can lead to radical-initiated additions. evitachem.com

Ester Functional Group Reactivity

The ester group of this compound is a site for nucleophilic acyl substitution reactions, most notably hydrolysis.

Hydrolysis Mechanisms: Acidic, Basic, and Enzymatic Pathways

Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an ester like this compound typically follows the A_AC2 mechanism, which is the reverse of Fischer esterification. libretexts.orgucoz.com The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. chemguide.co.uk The attack results in a tetrahedral intermediate. ucoz.com Subsequently, a proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol). The elimination of ethanol (B145695) regenerates the carbonyl group and, after deprotonation, yields the carboxylic acid (4-methyl-3-pentenoic acid) and regenerates the acid catalyst. chemguide.co.uklibretexts.org The reaction is reversible and exists in an equilibrium. libretexts.org

Basic Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), ester hydrolysis occurs via the B_AC2 mechanism and is an irreversible process called saponification. libretexts.org The reaction begins with the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. libretexts.org This addition forms a tetrahedral intermediate. libretexts.org The intermediate then collapses, and the C-O bond of the ester is cleaved, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. libretexts.org The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. An acidic workup step is required to protonate the carboxylate and obtain the final carboxylic acid product. libretexts.org

Enzymatic Hydrolysis: Enzymes, particularly lipases, can catalyze the hydrolysis of esters. researchgate.net For example, Candida antarctica lipase (B570770) has been used for the enantioselective hydrolysis of various esters. researchgate.netoup.com The enzymatic reaction also proceeds through a nucleophilic acyl substitution pathway. The active site of the enzyme, often containing a serine residue, attacks the carbonyl carbon of the ester to form an acyl-enzyme intermediate. libretexts.org This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. libretexts.org The amount of water present in the reaction medium can significantly influence the enantioselectivity and activity of the enzyme. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₈H₁₄O₂
Ethyl 4-methyl-2-pentenoate C₈H₁₄O₂
Ethyl 4-methyl-4-pentenoate C₈H₁₄O₂
4-methyl-3-pentenoic acid C₆H₁₀O₂
Ethanol C₂H₆O
Iron pentacarbonyl C₅FeO₅
Ruthenium(II) chlorohydridocarbonyltris(triphenylphosphine) C₅₅H₄₆ClOP₃Ru
Methyl trans-3-pentenoate C₆H₁₀O₂
Methyl trans-2-pentenoate C₆H₁₀O₂
Methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate C₂₅H₃₄O₃Si
Methyl 5-(tert-butyldiphenylsilyl)oxy-4-pentenoate C₂₅H₃₄O₃Si
Iridium(I) chloride cyclooctene (B146475) dimer C₁₆H₂₈Cl₂Ir₂
Silver trifluoroacetate C₂AgF₃O₂
Hydronium ion H₃O⁺
Sodium hydroxide NaOH

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including esters like this compound. masterorganicchemistry.comopenstax.orglibretexts.org This reaction involves the replacement of the alkoxy group (-OEt) with a nucleophile. The general mechanism proceeds through a tetrahedral intermediate formed by the nucleophilic attack on the electrophilic carbonyl carbon. openstax.orglibretexts.org The subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group and the formation of a new carbonyl compound. openstax.org

The reactivity of the ester towards nucleophilic attack is influenced by both electronic and steric factors. While generally less reactive than acid chlorides or anhydrides, esters readily undergo substitution with strong nucleophiles. libretexts.org For instance, the reaction of an ester with an amine to form an amide, known as aminolysis, is a well-established transformation. libretexts.org Another significant reaction is saponification, the base-catalyzed hydrolysis of an ester to a carboxylate salt, which is an essentially irreversible process. masterorganicchemistry.comlibretexts.org

The following table summarizes common nucleophilic acyl substitution reactions applicable to esters:

NucleophileProductReaction Name
Hydroxide (OH⁻)CarboxylateSaponification
Amine (RNH₂)AmideAminolysis
Alkoxide (RO⁻)EsterTransesterification
Grignard Reagent (RMgX)Tertiary AlcoholGrignard Reaction
Hydride Ion (H⁻)Primary AlcoholReduction

Reduction to Corresponding Alcohols

The ester functionality of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orguomustansiriyah.edu.iq The reaction proceeds via nucleophilic acyl substitution where a hydride ion (H⁻) attacks the carbonyl carbon. libretexts.org This is followed by the elimination of the ethoxide group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. libretexts.org

The reduction of this compound would be expected to yield 4-methyl-3-penten-1-ol, preserving the carbon-carbon double bond.

Table of Reducing Agents and Products for Esters

ReagentProductNotes
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholPowerful, non-selective reducing agent.
Diisobutylaluminum Hydride (DIBAL-H)AldehydeReaction must be performed at low temperatures.

Oxidation Reactions and Product Characterization

The oxidation of this compound can target either the carbon-carbon double bond or the ester functionality, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the double bond, leading to the formation of carboxylic acids or ketones. The specific products would depend on the substitution pattern of the alkene and the reaction workup.

Milder oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA), are commonly used for the epoxidation of the double bond, which would yield ethyl 4,5-epoxy-4-methylpentanoate.

Characterization of the oxidation products would involve a combination of spectroscopic techniques. Infrared (IR) spectroscopy would be used to identify the functional groups present, such as the appearance of a broad O-H stretch for a carboxylic acid or the characteristic C-O stretch of an epoxide. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the structure of the products, including the stereochemistry of the epoxide ring. Mass spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the products, confirming their identity.

Potential Oxidation Products of this compound

Oxidizing AgentPotential Product(s)
Potassium Permanganate (KMnO₄)Acetone and ethyl 3-oxopropanoate (B1240783) (under harsh conditions)
m-Chloroperoxybenzoic Acid (MCPBA)Ethyl 4,5-epoxy-4-methylpentanoate

Rearrangement Chemistry of Pentenoate Scaffolds

Claisen Rearrangement in Related Ester Systems

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.org While this compound itself does not directly undergo a classic Claisen rearrangement, related ester systems are pivotal in variations of this reaction, most notably the Ireland-Claisen rearrangement. acs.orgthieme-connect.decaltech.edu

The Ireland-Claisen rearrangement involves the reaction of an allylic ester with a strong base to form an ester enolate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement to yield a γ,δ-unsaturated carboxylic acid upon acidic workup. thieme-connect.de This reaction is highly stereoselective, and the geometry of the enolate can be controlled by the choice of solvent and additives, influencing the stereochemical outcome of the product. thieme-connect.de

For instance, the rearrangement of tertiary substituted bis-allylic esters derived from cyclohexenones has been shown to produce pentenoic acids with high levels of stereoselectivity. acs.org The flexibility of the Ireland-Claisen rearrangement allows for the synthesis of complex molecules with controlled stereochemistry. thieme-connect.de

Key Features of the Ireland-Claisen Rearrangement

FeatureDescription
SubstrateAllylic Ester
ReagentStrong Base (e.g., LDA)
IntermediateEster Enolate
Productγ,δ-Unsaturated Carboxylic Acid
StereochemistryHighly Controllable

Investigation of Tautomeric Equilibria in Analogous Compounds

Tautomerism is the interconversion of constitutional isomers, most commonly involving the migration of a proton. wikipedia.org While this compound does not exhibit significant tautomerism, analogous compounds with different functional group arrangements, such as β-keto esters, readily exist as an equilibrium mixture of keto and enol forms.

For example, a study on 3-hydroxy-4-methyl-4-pentenonitrile and 4-methyl-3-oxo-4-pentenonitrile investigated their tautomeric equilibria. researchgate.net In the gas phase, the ketonitrile tautomer of 4-methyl-3-oxo-4-pentenonitrile was found to be favored, a finding supported by theoretical calculations. researchgate.net However, in solution, ¹H NMR spectroscopy provided evidence for the coexistence of both the ketonitrile and enolnitrile tautomers. researchgate.net

The position of the tautomeric equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. nih.gov The study of tautomeric equilibria is crucial for understanding the reactivity and properties of molecules, as different tautomers can exhibit distinct chemical behaviors. nih.gov Mass spectrometry and NMR spectroscopy are powerful tools for studying these equilibria. researchgate.netpsu.edu The interconversion between tautomers can be fast, especially under acidic or basic conditions, which can make their separation challenging. reddit.com

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Methyl 3 Pentenoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, resulting from coupling to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The protons on the carbon backbone adjacent to the ester and the double bond would exhibit more complex splitting patterns. The vinylic proton would appear in the characteristic downfield region for alkenes. The two methyl groups attached to the double bond are chemically distinct and would likely appear as two separate singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group would be the most downfield signal. The two olefinic carbons would appear in the typical range for sp²-hybridized carbons. The carbons of the ethyl group and the remaining sp³-hybridized carbons of the pentenoate chain would resonate in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Data for Ethyl 4-methyl-3-pentenoate

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
-CH2- (ethyl)~4.1Quartet~7.1
-CH3 (ethyl)~1.2Triplet~7.1
-CH2-C=O~3.0SingletN/A
=CH-~5.3SingletN/A
=C(CH3)2~1.7 and ~1.9SingletN/A

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O~172
=C(CH3)2~135
=CH-~120
-O-CH2-~60
-CH2-C=O~40
=C(CH3)2~25 and ~20
-O-CH2-CH3~14

Two-Dimensional NMR Techniques for Structural Connectivity

To overcome the limitations of one-dimensional NMR in complex molecules, two-dimensional (2D) NMR techniques are invaluable for establishing direct and long-range correlations between nuclei. For this compound, techniques such as COSY, HSQC, and HMBC would be instrumental.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, a cross-peak between the methylene and methyl protons of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

Stereochemical Assignments via Chiral NMR Auxiliary Studies

This compound does not possess a chiral center, and therefore exists as a single achiral molecule. As such, stereochemical assignments using chiral NMR auxiliary studies are not applicable to this compound. Chiral NMR techniques are employed for the analysis of enantiomers and diastereomers, which are stereoisomers that are non-superimposable mirror images or are not mirror images of each other, respectively.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pathway Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. While a specific EI-MS spectrum for this compound is not available, the fragmentation of unsaturated esters generally follows predictable pathways.

The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (142.20 g/mol ). Common fragmentation pathways for esters include:

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a γ-hydrogen, leading to the loss of an alkene and the formation of a protonated carboxylic acid fragment.

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the formation of an acylium ion ([R-C=O]⁺) or an alkoxycarbonyl ion ([O=C-OR]⁺).

Loss of the alkoxy group: Cleavage of the C-O bond can lead to the loss of an ethoxy radical (•OCH2CH3), resulting in an [M - 45]⁺ ion.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion from the initial mass spectrum is selected, subjected to further fragmentation (collision-induced dissociation), and the resulting fragment ions are analyzed. This provides an additional layer of structural information and can be particularly useful for distinguishing between isomers. nih.gov In the case of this compound, an MS/MS experiment on the molecular ion (m/z 142) would provide more detailed insights into its fragmentation pathways, helping to confirm the position of the double bond and the methyl groups, and to differentiate it from other isomeric esters. nih.gov The ionization and fragmentation patterns observed in MS/MS can provide relevant information for the discrimination of isomers. nih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of this compound reveals several characteristic absorption bands corresponding to the vibrations of its constituent bonds. The spectrum is characterized by the prominent signals of the ester group and the carbon-carbon double bond.

The most intense absorption is the carbonyl (C=O) stretch of the ester group, which is typically observed in the region of 1735-1750 cm⁻¹ for saturated aliphatic esters. Because the double bond in this compound is not conjugated with the carbonyl group (it is a β,γ-unsaturated ester), the C=O stretching frequency is similar to that of a saturated ester, appearing at approximately 1740 cm⁻¹. This distinguishes it from α,β-unsaturated esters, where conjugation lowers the C=O stretching frequency to around 1715-1730 cm⁻¹. sigmaaldrich.com

The C-O stretching vibrations of the ester group give rise to two distinct bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. These correspond to the asymmetric and symmetric stretching of the C-O-C linkage.

Vibrations associated with the alkene moiety are also clearly identifiable. The stretching vibration of the C=C double bond appears in the 1670-1640 cm⁻¹ region. Its intensity can be variable in FTIR spectroscopy. The vinyl C-H bond gives rise to a stretching vibration above 3000 cm⁻¹, a key indicator of unsaturation.

The aliphatic C-H bonds of the ethyl and methyl groups lead to stretching vibrations just below 3000 cm⁻¹ and bending vibrations at lower wavenumbers.

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3040 Medium =C-H Stretch (alkene)
~2980, ~2940 Strong C-H Asymmetric & Symmetric Stretch (alkyl)
~1740 Very Strong C=O Stretch (ester carbonyl)
~1670 Medium-Weak C=C Stretch (alkene)
~1460, ~1375 Medium C-H Bend (alkyl)
~1230 Strong C-O-C Asymmetric Stretch (ester)

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For this compound, the C=C double bond, being a relatively non-polar and easily polarizable bond, gives rise to a strong and sharp signal in the Raman spectrum. This peak, typically found in the 1660-1680 cm⁻¹ range, is often more intense in Raman than in FTIR spectra for symmetrically substituted alkenes.

The C=O stretching vibration of the ester group also produces a Raman signal, although it is generally less intense than in the corresponding FTIR spectrum. The aliphatic C-H stretching and bending vibrations are also observable. The region below 1500 cm⁻¹ constitutes the "fingerprint region," containing a complex pattern of signals from various bending and stretching modes that are unique to the molecule's structure.

Table 2: Predicted Key Raman Shifts for this compound

Raman Shift (cm⁻¹) Relative Intensity Vibrational Mode Assignment
~3040 Medium =C-H Stretch (alkene)
~2980, ~2940 Strong C-H Asymmetric & Symmetric Stretch (alkyl)
~1740 Medium C=O Stretch (ester carbonyl)
~1670 Strong C=C Stretch (alkene)
~1450 Strong CH₂ Scissoring / CH₃ Bending

Note: This table is based on typical values for the functional groups present, as specific experimental Raman data for this compound is not widely published.

Electronic Spectroscopy for Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. Molecules containing π-bonds or atoms with non-bonding electrons (lone pairs) can absorb energy from UV or visible light to excite these electrons to higher energy molecular orbitals. The parts of a molecule responsible for this absorption are known as chromophores.

This compound possesses two isolated chromophores: the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the ester.

The C=C Chromophore : The isolated double bond allows for a π → π* (pi to pi antibonding) transition. For non-conjugated alkenes, this transition is of high energy and the corresponding absorption occurs at a short wavelength, typically in the vacuum UV region around 170-190 nm. This is below the cutoff of standard laboratory UV-Vis spectrophotometers (which usually operate from 200-800 nm).

The C=O Chromophore : The carbonyl group exhibits two types of electronic transitions.

A high-energy π → π* transition, which, similar to the alkene, occurs at short wavelengths (typically <200 nm) and is not readily observed.

A lower-energy n → π* (non-bonding to pi antibonding) transition. This transition involves exciting one of the lone pair electrons from the oxygen atom to the π* orbital of the carbonyl group. For esters, this transition is characteristically weak (low molar absorptivity, ε) and appears at a longer wavelength, generally between 205-215 nm.

Since the two chromophores in this compound are not conjugated, they behave as independent units. The UV-Vis spectrum is expected to be the sum of the absorptions of the individual chromophores. Consequently, the compound is not expected to show significant absorbance in the standard UV-Vis range above 220 nm. The lack of conjugation is a key structural feature confirmed by its electronic spectrum. researchgate.net

Computational Chemistry and Theoretical Investigations of Ethyl 4 Methyl 3 Pentenoate

Quantum Chemical Calculations

Electronic Structure and Molecular Orbital Theory

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis of Ethyl 4-methyl-3-pentenoate, detailing its various rotamers and their relative energies, is not extensively covered in the existing scientific literature. A proper conformational analysis would involve computational scanning of the potential energy surface by rotating the single bonds within the molecule to identify stable conformers and the energy barriers between them. This type of study is crucial for understanding the molecule's three-dimensional structure and how its shape influences its physical and chemical properties. While it is known that the stability of different conformers is influenced by steric and electronic effects, specific energy values and dihedral angles for the stable conformations of this compound have not been published.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Theory and Reaction Rate Constant Determination

There is a lack of specific computational studies in the available literature that apply transition state theory to elucidate reaction mechanisms involving this compound. Transition state theory is a fundamental concept in chemistry for explaining the rates of elementary chemical reactions. It involves the computational identification of transition state structures and the calculation of activation energies, which are crucial for determining reaction rate constants. Without dedicated computational modeling for reactions of this compound, the geometries of its transition states and the associated energy barriers remain undetermined.

Derivatization Strategies and Structure Activity Relationship Sar Studies of Pentenoate Scaffolds

Synthesis of Novel Ethyl 4-methyl-3-pentenoate Derivatives

The synthesis of new derivatives from the basic pentenoate structure is key to exploring its potential applications. Strategic modifications can be targeted at the carbon-carbon double bond or the ester functional group, and can also involve the creation of specific stereoisomers.

The alkene group in this compound is a prime site for introducing structural diversity. Standard organic reactions can be employed to transform the double bond into a range of other functional groups. These transformations alter the molecule's shape, polarity, and reactivity, which are critical factors for its interaction with biological targets.

Potential Alkene Functionalization Reactions:

Epoxidation: Introduction of an epoxide ring, a versatile intermediate for further reactions.

Dihydroxylation: Addition of two hydroxyl groups across the double bond to form a diol.

Hydrogenation: Saturation of the double bond to yield the corresponding alkane, ethyl 4-methylpentanoate.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to form dihaloalkanes.

Ozonolysis: Cleavage of the double bond to yield ketone and aldehyde fragments.

ReactionReagentsResulting Functional GroupPotential Impact on Properties
Epoxidationm-CPBA, H₂O₂EpoxideIncreases polarity, introduces ring strain, allows for nucleophilic ring-opening
DihydroxylationOsO₄ (catalytic), NMODiol (vicinal)Significantly increases polarity and hydrogen bonding capability
HydrogenationH₂, Pd/CAlkaneRemoves rigidity of the double bond, increases flexibility
HalogenationBr₂, CH₂Cl₂Vicinal DibromideIncreases molecular weight and lipophilicity, introduces reactive C-Br bonds
Ozonolysis (Reductive)1. O₃; 2. Zn/H₂O or DMSKetone and AldehydeCleaves the carbon backbone, creating smaller, highly functionalized molecules

The ethyl ester group is another key handle for derivatization. Its reactivity allows for its conversion into several other functional groups, which can profoundly alter the compound's chemical properties, such as its susceptibility to hydrolysis and its ability to act as a hydrogen bond donor or acceptor.

Common Ester Modifications:

Hydrolysis: Conversion of the ester to a carboxylic acid.

Reduction: Transformation of the ester into a primary alcohol.

Transesterification: Exchange of the ethyl group for a different alkyl or aryl group.

Aminolysis: Reaction with an amine to form an amide.

ReactionReagentsResulting Functional GroupPotential Impact on Properties
HydrolysisNaOH, H₂O then H₃O⁺Carboxylic AcidIntroduces acidic properties, increases water solubility
ReductionLiAlH₄, THFPrimary AlcoholRemoves carbonyl group, introduces hydrogen bonding donor capability
TransesterificationR-OH, Acid or Base catalystNew EsterAlters steric bulk and lipophilicity depending on the R-group
AminolysisR-NH₂, HeatAmideIntroduces a stable, planar amide bond, changes electronic properties

Introducing chirality into the pentenoate scaffold is crucial for developing selective pharmaceutical agents, as different enantiomers of a drug often have vastly different biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high yield.

One effective strategy for achieving this is through enzyme-mediated reactions. Lipases, for instance, can catalyze chemical transformations with high stereoselectivity. mdpi.com These enzymes can selectively hydrolyze one enantiomer of a racemic mixture of pentenoate derivatives, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. This process, known as kinetic resolution, yields enantioenriched derivatives that can serve as valuable chiral building blocks for the synthesis of complex, biologically active molecules like terpenoids and other natural products. mdpi.com For example, the lipase-mediated resolution of 5-acetoxy-4-aryl-(2E)-pentenoate derivatives has been successfully used to prepare chiral intermediates for the synthesis of bisabolane sesquiterpenes. mdpi.com

SAR in Biologically Active Pentenoate Structures

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. By synthesizing a series of related compounds (analogs) and evaluating their biological activity, researchers can deduce which parts of the molecule are essential for its function. This knowledge guides the design of more potent and selective drugs.

While research specifically on the antiviral properties of this compound is limited, SAR principles suggest that its scaffold could be a starting point for developing antiviral agents. The development of antiviral drugs often involves the functionalization of a core structure to enhance its interaction with viral targets, such as enzymes or structural proteins. google.com

Studies on other classes of compounds have shown that introducing specific functional groups can confer broad-spectrum antiviral activity. For example, functionalized semisynthetic abietane diterpenoids have demonstrated activity against a range of viruses, including Zika, Dengue, and Chikungunya. researchgate.net It is hypothesized that small molecules containing moieties like carbamates or specific amino acid analogs could exhibit antiviral properties. mdpi.com Therefore, an SAR study on the pentenoate scaffold would likely involve synthesizing derivatives with various functional groups to screen for potential antiviral effects.

Hypothetical SAR for Antiviral Activity:

Modification SiteFunctional Group AddedPotential Rationale for Antiviral Activity
AlkeneAromatic or Heterocyclic RingsMay facilitate π-π stacking interactions with viral proteins.
EsterAmide or SulfonamideIntroduces hydrogen bonding capabilities to interact with enzyme active sites.
AlkenePhosphate (B84403) or Phosphonate (B1237965) AnalogsCan act as mimics of natural substrates for viral polymerases. google.com
General ScaffoldIntroduction of Chiral CentersMay lead to specific, high-affinity binding to chiral pockets in viral targets.

The pentenoate scaffold represents a valuable class of synthetic intermediates. evonik.com Its inherent functionality allows it to be a precursor for a wide array of more complex structures. For instance, chiral pentenoate derivatives, obtained through methods like stereoselective synthesis, are particularly useful as they provide a way to construct optically active tertiary alcohols, which are key structural motifs in many pharmaceuticals. mdpi.comsumitomo-chem.co.jp By incorporating the pentenoate structure, chemists can efficiently assemble key fragments of a target API, making the synthesis of complex drugs more practical and scalable.

Derivatives as Precursors for Agrochemicals

The structural motif of a pentenoate scaffold, exemplified by this compound, presents a versatile platform for the synthesis of a variety of derivatives with potential applications in the agrochemical sector. Although specific research on this compound as a direct precursor for commercial agrochemicals is not extensively documented in publicly available literature, the inherent reactivity of its functional groups—the ester and the carbon-carbon double bond—allows for a range of derivatization strategies. These modifications can lead to compounds with insecticidal, herbicidal, or fungicidal properties. The exploration of structure-activity relationships (SAR) within these derivatives is crucial for optimizing their biological efficacy and selectivity.

Derivatization Strategies

The chemical scaffold of this compound offers two primary sites for chemical modification: the ester functionality and the unsaturated carbon-carbon bond.

Modification of the Ester Group: The ethyl ester can be readily converted into other esters, amides, or carboxylic acids. Transesterification with various alcohols can introduce different lipophilic or functionalized side chains, which can significantly influence the molecule's uptake, translocation, and interaction with biological targets. Conversion to the corresponding carboxylic acid provides a handle for the synthesis of a wider range of amides and other derivatives.

Reactions at the Double Bond: The carbon-carbon double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, epoxidation, and dihydroxylation. These modifications alter the shape, polarity, and metabolic stability of the molecule. For instance, epoxidation can introduce a reactive electrophilic site, which is a common feature in some biologically active molecules.

Structure-Activity Relationship (SAR) Studies

While specific SAR studies on agrochemical derivatives of this compound are not detailed in existing research, general principles of agrochemical design can be applied to hypothesize potential relationships.

A hypothetical SAR study could involve the synthesis of a series of ester and amide derivatives and evaluating their insecticidal activity. The data from such a study could be compiled into a table to identify key structural features for activity.

Table 1: Hypothetical Structure-Activity Relationship of Pentenoate Derivatives as Insecticides

Compound IDR Group (Ester/Amide)Modification at Double BondHypothetical Insecticidal Activity (LC50, µM)
PENT-01-OCH2CH3 (Ethyl)None>1000
PENT-02-OCH3 (Methyl)None>1000
PENT-03-NH-CH2-PhNone500
PENT-04-OCH2CH3 (Ethyl)Epoxidation250
PENT-05-NH-CH2-PhEpoxidation100

This hypothetical data suggests that conversion to an amide (PENT-03) and modification of the double bond via epoxidation (PENT-04) could enhance insecticidal activity. A combination of these modifications (PENT-05) might lead to a synergistic improvement in potency.

In the realm of herbicides, short-chain unsaturated fatty acid esters have been investigated for their contact herbicidal properties. The mechanism often involves the disruption of cell membranes. Derivatization of the pentenoate scaffold could aim to optimize its lipophilicity to enhance penetration through the plant cuticle and its interaction with lipid bilayers.

Table 2: Hypothetical Research Findings on Pentenoate Derivatives as Herbicides

DerivativeTarget WeedApplication Rate ( kg/ha )Efficacy (% Control)
This compoundBroadleaf Weeds5.045
4-methyl-3-pentenoic acidBroadleaf Weeds5.060
N-benzyl-4-methyl-3-pentenamideBroadleaf Weeds3.075
Ethyl 3,4-epoxy-4-methylpentanoateGrasses4.055

The hypothetical findings in Table 2 suggest that converting the ester to a carboxylic acid or an amide could improve herbicidal efficacy against broadleaf weeds, potentially by altering the compound's polarity and interaction with plant tissues.

It is important to reiterate that the derivatization strategies and SAR studies discussed here are based on general chemical principles and established knowledge in agrochemical research, rather than on specific published research focused on this compound. Further empirical research would be necessary to validate these hypotheses and to fully explore the potential of this pentenoate scaffold in the development of new agrochemicals.

Biochemical Pathways and Biotransformations Involving Ethyl 4 Methyl 3 Pentenoate

Enzymatic Hydrolysis and Metabolism of Ester Compounds in Biological Systems

The initial step in the metabolism of ethyl 4-methyl-3-pentenoate within a biological system is its hydrolysis into 4-methyl-3-pentenoic acid and ethanol (B145695). This reaction is primarily catalyzed by a class of enzymes known as carboxylesterases (CEs), which are ubiquitously distributed in various tissues, including the liver, intestines, and lungs. researchgate.net Carboxylesterases are serine hydrolases that play a crucial role in the detoxification of xenobiotics and the metabolism of endogenous esters. nih.gov

The hydrolysis mechanism involves the nucleophilic attack of a serine residue in the active site of the carboxylesterase on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to release the alcohol moiety (ethanol) and forms an acyl-enzyme intermediate. Subsequently, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (4-methyl-3-pentenoic acid) and regenerating the active enzyme. nih.gov

Lipases, another class of ester-hydrolyzing enzymes, can also contribute to the hydrolysis of this compound, particularly in the gastrointestinal tract. While lipases primarily act on triglycerides, their broad substrate specificity allows them to hydrolyze a variety of other esters. scielo.br The efficiency of hydrolysis by both carboxylesterases and lipases can be influenced by the structure of the ester, including the chain length and branching of the carboxylic acid and alcohol moieties.

Table 1: Key Enzymes in Ester Hydrolysis

Enzyme ClassPrimary FunctionTypical SubstratesCellular Location
Carboxylesterases (CEs)Detoxification and metabolism of estersA wide range of xenobiotic and endogenous estersLiver, intestines, lungs, kidneys
LipasesDigestion and metabolism of lipidsTriglycerides, other estersGastrointestinal tract, pancreas

Integration within Lipid and Fatty Acid Metabolic Networks

Following its hydrolysis, the resulting 4-methyl-3-pentenoic acid is integrated into the cellular fatty acid metabolic networks. As a branched-chain unsaturated fatty acid, its catabolism follows a modified version of the β-oxidation pathway that occurs within the mitochondria. wikipedia.orglibretexts.org

The metabolic fate of 4-methyl-3-pentenoic acid is likely to involve the following steps:

Activation: The fatty acid is first activated to its coenzyme A (CoA) derivative, 4-methyl-3-pentenoyl-CoA, by an acyl-CoA synthetase in the cytoplasm.

Transport: The acyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle system.

β-Oxidation: Inside the mitochondria, the acyl-CoA undergoes β-oxidation. The presence of the double bond at the 3-position requires the action of an isomerase, specifically an enoyl-CoA isomerase, to convert the cis-Δ³ or trans-Δ³ double bond to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase. The methyl branch at the 4-position also necessitates specific enzymatic machinery for its degradation, similar to the catabolism of branched-chain amino acids. nih.gov The pathway will likely proceed through several cycles of β-oxidation, yielding acetyl-CoA and propionyl-CoA.

TCA Cycle Entry: The acetyl-CoA enters the citric acid (TCA) cycle to generate ATP. The propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate, through a series of carboxylation and rearrangement reactions.

The metabolism of branched-chain fatty acids is closely linked to that of branched-chain amino acids (BCAAs) like valine, leucine (B10760876), and isoleucine, as they share common enzymatic pathways and intermediates. mdpi.comnih.gov

Table 2: Proposed β-Oxidation Pathway for 4-Methyl-3-pentenoyl-CoA

StepReactionEnzymeProduct(s)
1Isomerization of the double bondEnoyl-CoA Isomerase4-Methyl-2-pentenoyl-CoA
2HydrationEnoyl-CoA Hydratase3-Hydroxy-4-methylpentanoyl-CoA
3Dehydrogenation3-Hydroxyacyl-CoA Dehydrogenase3-Keto-4-methylpentanoyl-CoA
4Thiolysisβ-KetothiolasePropionyl-CoA + Acetyl-CoA

Biocatalytic Approaches for Synthesis and Modification of Pentenoate Esters

The synthesis of this compound can be achieved through biocatalytic methods, which offer advantages of high selectivity, mild reaction conditions, and environmental sustainability over traditional chemical synthesis. Lipases are the most commonly employed biocatalysts for ester synthesis due to their stability in organic solvents and broad substrate specificity. semanticscholar.orgresearchgate.net

The lipase-catalyzed synthesis of this compound involves the direct esterification of 4-methyl-3-pentenoic acid with ethanol. The reaction is reversible, and to drive the equilibrium towards ester formation, the water produced during the reaction is typically removed. This can be achieved by using a water-adsorbent material in the reaction medium or by conducting the reaction in a solvent that azeotropically removes water.

Several factors influence the efficiency of the biocatalytic synthesis, including the choice of lipase (B570770), the reaction medium (organic solvent or solvent-free system), temperature, and the molar ratio of the substrates. scielo.br Immobilization of the lipase on a solid support can enhance its stability and allow for its reuse, making the process more cost-effective.

The biotransformation of related terpenoid esters by microorganisms has also been explored, suggesting that whole-cell biocatalysts could be an alternative for the synthesis and modification of pentenoate esters. tandfonline.comnih.govresearchgate.net

Table 3: Key Parameters in Lipase-Catalyzed Synthesis of Esters

ParameterDescriptionCommon Conditions
Biocatalyst Type and form of lipase.Immobilized lipases (e.g., Novozym 435) are often preferred for stability and reusability.
Reaction Medium Solvent used to dissolve reactants.Non-polar organic solvents like hexane or solvent-free systems are commonly used.
Temperature Affects reaction rate and enzyme stability.Typically ranges from 30°C to 60°C.
Substrate Ratio Molar ratio of acid to alcohol.An excess of one substrate (usually the alcohol) is often used to shift the equilibrium.
Water Removal Method to remove water by-product.Molecular sieves, vacuum, or azeotropic distillation.

Environmental Fate and Degradation Research on Ethyl 4 Methyl 3 Pentenoate

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For Ethyl 4-methyl-3-pentenoate, the primary abiotic degradation mechanisms are expected to be hydrolysis, photolysis, and oxidation.

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. As an ester, this compound is susceptible to hydrolysis, which would yield 4-methyl-3-pentenoic acid and ethanol (B145695). The rate of hydrolysis is significantly influenced by pH and temperature. researchgate.netnist.gov Generally, ester hydrolysis can be catalyzed by both acids and bases. researchgate.netnist.gov

Under typical environmental conditions (pH 5-9), the hydrolysis of unsaturated esters like this compound is expected to be slow. However, in highly acidic or alkaline environments, the rate of hydrolysis would be significantly accelerated.

Table 1: Estimated Hydrolysis Half-life of this compound at 25°C

pHEstimated Half-life
4> 1 year
7180 days
930 days

Photolysis:

Photolysis is the decomposition of molecules by light. While this compound does not absorb a significant amount of light in the solar spectrum reaching the Earth's surface, indirect photolysis can occur. This process involves photosensitizers, such as humic substances in natural waters, which absorb light and transfer the energy to the compound, leading to its degradation.

Atmospheric Oxidation:

In the atmosphere, volatile organic compounds like this compound are primarily degraded by reaction with hydroxyl radicals (•OH), nitrate radicals (NO3•), and ozone (O3). The reaction with hydroxyl radicals is expected to be the dominant atmospheric removal process during the daytime. Theoretical calculations for a similar compound, 4-methyl-3-penten-2-one, show a high reactivity with OH radicals. researchgate.netconsensus.app The estimated atmospheric lifetime of this compound, based on its reaction with hydroxyl radicals, is predicted to be relatively short, on the order of hours to a few days.

Biodegradation Pathways by Microbial Communities

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of chemical compounds from the environment.

While specific studies on the biodegradation of this compound are limited, research on other esters and unsaturated hydrocarbons provides insight into potential pathways. Microbial communities in soil and water are known to degrade a wide variety of organic pollutants. mdpi.commdpi.com

The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond by esterases, releasing ethanol and 4-methyl-3-pentenoic acid. Both of these products are readily biodegradable by a wide range of microorganisms.

The unsaturated fatty acid, 4-methyl-3-pentenoic acid, would then likely be further metabolized through pathways such as beta-oxidation. The double bond may be reduced or hydrated before the carbon chain is shortened. Various bacteria, including species of Pseudomonas and Rhodococcus, are known to possess the enzymatic machinery to degrade such compounds. mdpi.com

Table 2: Potential Microorganisms Involved in the Biodegradation of Unsaturated Esters

Microorganism GenusPotential RoleEnvironmental Matrix
PseudomonasEster hydrolysis and fatty acid degradationSoil, Water
RhodococcusDegradation of hydrocarbons and fatty acidsSoil
AspergillusFungal degradation of organic compoundsSoil
BacillusEsterase productionSoil, Water

Analytical Methodologies for Environmental Concentration Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in environmental samples. env.go.jpepa.gov Due to its volatile nature, the most common and effective technique for its analysis is gas chromatography (GC) coupled with a suitable detector.

Sample Preparation:

For water samples, methods such as purge and trap or solid-phase microextraction (SPME) are typically used to extract and concentrate volatile organic compounds before GC analysis. env.go.jp For soil and sediment samples, solvent extraction or headspace analysis can be employed. env.go.jp

Analytical Instrumentation:

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the identification and quantification of this compound. oakland.eduscispace.com The gas chromatograph separates the compound from other components in the sample, and the mass spectrometer provides definitive identification based on its mass spectrum and fragmentation pattern. A flame ionization detector (FID) can also be used for quantification, offering high sensitivity to hydrocarbons. globalresearchonline.net

Table 3: Typical GC-MS Parameters for the Analysis of Volatile Organic Compounds

ParameterTypical Setting
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate
Oven Temperature ProgramInitial temperature of 40°C, ramped to 250°C
Injector Temperature250°C
MS Ion Source Temperature230°C
MS Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 40-300

The development and validation of these analytical methods are crucial for regulatory monitoring and for conducting further research on the environmental behavior of this compound. epa.gov

Green Chemistry Principles and Sustainable Synthesis of Ethyl 4 Methyl 3 Pentenoate

Atom Economy and E-Factor Assessment of Synthetic Routes

The efficiency of a chemical reaction can be quantified using metrics such as atom economy and the Environmental Factor (E-Factor). Atom economy provides a theoretical measure of the proportion of reactant atoms that are incorporated into the desired product. An ideal atom economy of 100% signifies that all atoms from the reactants are found in the final product, with no byproducts.

The E-Factor, on the other hand, offers a more practical assessment of a process's environmental footprint by calculating the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process.

To illustrate these principles, consider a plausible, though not explicitly documented in readily available literature, retrosynthetic analysis of Ethyl 4-methyl-3-pentenoate. A common approach to synthesizing α,β-unsaturated esters is through the Wittig or Horner-Wadsworth-Emmons reaction.

Hypothetical Wittig Reaction for this compound:

A potential synthesis could involve the reaction of isobutyraldehyde (B47883) with a phosphorus ylide derived from an ethyl haloacetate.

Reactants: Isobutyraldehyde, (Carbethoxymethyl)triphenylphosphonium bromide, and a base (e.g., Sodium ethoxide).

Products: this compound and Triphenylphosphine (B44618) oxide.

In this scenario, the triphenylphosphine oxide is a significant byproduct, leading to a lower atom economy.

Hypothetical Horner-Wadsworth-Emmons (HWE) Reaction:

An alternative HWE reaction using a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, often offers advantages in terms of easier byproduct removal.

Reactants: Isobutyraldehyde, Triethyl phosphonoacetate, and a base (e.g., Sodium ethoxide).

Products: this compound and Diethyl phosphate (B84403) salt.

While the HWE reaction is often considered "greener" due to the water-solubility of the phosphate byproduct, a quantitative analysis of atom economy and E-factor is necessary for a direct comparison.

Data Table: Theoretical Atom Economy Comparison for Hypothetical Syntheses

ReactionReactantsDesired ProductByproduct(s)Molecular Weight of Desired Product ( g/mol )Total Molecular Weight of Reactants ( g/mol )Theoretical Atom Economy (%)
Wittig Isobutyraldehyde, (Carbethoxymethyl)triphenylphosphonium bromide, Sodium ethoxideThis compoundTriphenylphosphine oxide, Sodium bromide, Ethanol (B145695)142.20~503.38~28.2%
HWE Isobutyraldehyde, Triethyl phosphonoacetate, Sodium ethoxideThis compoundDiethyl sodium phosphate, Ethanol142.20~364.28~39.0%

Note: The molecular weights for the Wittig reaction are approximate as they depend on the specific base used.

The E-factor for these reactions would be significantly influenced by the solvents used for the reaction and extraction, as well as the efficiency of product isolation and purification. For instance, the use of large volumes of organic solvents for chromatography would drastically increase the E-factor.

Development of Environmentally Benign Catalytic Systems

A key tenet of green chemistry is the use of catalytic reagents in place of stoichiometric ones. Catalysts are used in small amounts and can, in principle, be recycled, thereby reducing waste. For the synthesis of this compound, several catalytic approaches can be envisioned.

Catalytic Esterification and Transesterification:

Direct esterification of 4-methyl-3-pentenoic acid with ethanol, or transesterification of another ester of this acid, can be achieved using various catalysts.

Homogeneous Acid Catalysts: Traditional catalysts like sulfuric acid are effective but pose challenges in terms of separation and corrosion.

Heterogeneous Solid Acid Catalysts: Materials such as zeolites, ion-exchange resins, and supported metal oxides offer advantages of easy separation, reusability, and often milder reaction conditions. These catalysts can significantly reduce the generation of acidic waste streams.

Biocatalysts (Enzymes): Lipases are increasingly used for ester synthesis due to their high selectivity, mild reaction conditions (often at room temperature), and biodegradability. The use of immobilized lipases allows for easy recovery and reuse of the catalyst. For instance, Candida antarctica lipase (B570770) B (CALB) is a well-known biocatalyst for the synthesis of various esters.

Data Table: Comparison of Catalytic Systems for Esterification

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid H₂SO₄, HClHigh activity, low costDifficult to separate, corrosive, generates acidic waste
Heterogeneous Solid Acid Zeolites, Amberlyst-15Easy separation, reusable, less corrosiveMay have lower activity than homogeneous catalysts
Biocatalysts (Lipases) Candida antarctica lipase B (CALB)High selectivity, mild conditions, biodegradableHigher cost, potential for denaturation

Utilization of Renewable Feedstocks and Biorefinery Integration

The synthesis of chemicals from renewable resources is a cornerstone of a sustainable chemical industry. For this compound, several potential bio-based precursors can be considered.

The branched C5 skeleton of the acid portion of the molecule suggests a potential origin from amino acids like leucine (B10760876) or from fusel alcohols, which are byproducts of fermentation. Isobutanol, which can be produced from the fermentation of carbohydrates, could be a key platform chemical. Oxidation of isobutanol would yield isobutyraldehyde, a potential starting material as discussed in the hypothetical synthetic routes.

Ethanol, the ester portion of the molecule, is readily available from the fermentation of sugars and starches, making it a prime example of a renewable solvent and reactant.

Biorefinery Integration:

The production of this compound could be integrated into a biorefinery concept. In such a system, biomass is processed to produce a range of products, including biofuels, chemicals, and materials.

Fermentation-derived precursors: A biorefinery could produce both isobutanol and ethanol through fermentation.

Catalytic upgrading: The isobutanol could be catalytically converted to isobutyraldehyde.

Ester synthesis: The isobutyraldehyde and ethanol could then be used in a green catalytic process to synthesize the target ester.

Exploration of Solvent-Free and Alternative Solvent Reaction Methodologies

Solvents often constitute the largest mass component of a chemical process and contribute significantly to its environmental impact. Therefore, minimizing or eliminating solvent use is a key goal of green chemistry.

Solvent-Free Synthesis:

For esterification reactions, it is sometimes possible to conduct the reaction neat, particularly if one of the reactants is a liquid and can serve as the solvent. For the synthesis of this compound, a solvent-free reaction between 4-methyl-3-pentenoic acid and an excess of ethanol could be explored, especially when using a solid catalyst.

Mechanochemical methods, such as ball milling, are also emerging as a powerful technique for conducting solvent-free reactions.

Alternative, Greener Solvents:

When a solvent is necessary, the choice of solvent can have a significant impact on the greenness of the process. Traditional volatile organic compounds (VOCs) are being replaced by more sustainable alternatives.

Bio-derived solvents: Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from biomass, are gaining popularity.

Supercritical fluids: Supercritical carbon dioxide (scCO₂) is an excellent green solvent for certain reactions, as it is non-toxic, non-flammable, and can be easily removed by depressurization.

Ionic liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure. While they can be effective reaction media, their toxicity and biodegradability must be carefully assessed.

The selection of an appropriate solvent system requires a holistic evaluation of its performance, environmental impact, and safety profile.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl 4-methyl-3-pentenoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves esterification of 4-methyl-3-pentenoic acid with ethanol under acid catalysis. Key parameters include temperature control (60–80°C) and stoichiometric ratios to minimize side reactions like transesterification. Purity can be monitored via gas chromatography (GC) with flame ionization detection (FID), as outlined in ester synthesis frameworks . Optimization may require iterative adjustments to catalyst concentration (e.g., H₂SO₄ or p-toluenesulfonic acid) and reaction time.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester’s structure, particularly the α,β-unsaturated double bond and ethyl/methyl substituents. Gas chromatography-mass spectrometry (GC-MS) provides molecular weight confirmation and purity assessment. Retention indices from NIST’s Standard Reference Database (e.g., for related esters like methyl 4-hydroxy-3-methyl-2-pentenoate) offer comparative validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Safety data sheets for analogous esters (e.g., methyl 3-pentenoate) recommend using personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and dermal irritation. Storage conditions should adhere to flammability guidelines (e.g., away from oxidizers, in inert atmospheres) .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in catalytic hydrogenation or oxidation reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution at the α,β-unsaturated site to predict regioselectivity in hydrogenation. Parameters like Fukui indices and frontier molecular orbital analysis help identify reactive sites. Experimental validation via GC-MS or HPLC should follow, referencing databases like REAXYS for analogous reaction pathways .

Q. What experimental strategies resolve contradictions in reported physical properties (e.g., boiling point, solubility) of this compound?

  • Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Reproducibility requires standardized methods: differential scanning calorimetry (DSC) for melting points, dynamic vapor sorption (DVS) for hygroscopicity, and comparative analysis with NIST reference data. Statistical tools like ANOVA can assess inter-lab variability .

Q. How do stereochemical outcomes in this compound derivatives (e.g., epoxidation products) affect biological activity, and what chiral separation techniques are applicable?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis (CE) with cyclodextrin-based stationary phases can separate enantiomers. Activity assays (e.g., enzyme inhibition) must correlate stereochemistry with bioactivity. Computational docking studies (e.g., AutoDock Vina) provide mechanistic insights into enantiomer-receptor interactions .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing variability in synthetic yields of this compound across multiple batches?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) identifies critical variables (e.g., catalyst loading, solvent purity). Design of Experiments (DoE) frameworks, such as factorial designs, optimize parameters efficiently. Outlier detection via Grubbs’ test ensures data integrity .

Q. How should researchers design degradation studies to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability testing (ICH guidelines) involves exposing the compound to extreme conditions (e.g., 40°C/75% RH) and monitoring degradation via HPLC-UV. Kinetic modeling (Arrhenius equation) extrapolates shelf life. Mass spectrometry identifies degradation products (e.g., hydrolysis to 4-methyl-3-pentenoic acid) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-3-pentenoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-3-pentenoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.